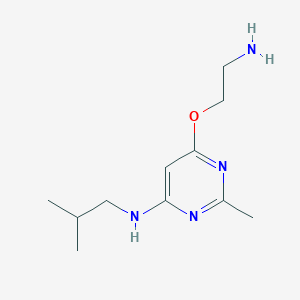
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine
概要
説明
“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Molecular Structure Analysis
The molecular formula of 2-(2-aminoethoxy)ethanol is C4H11NO2, and its molecular weight is 105.14 .
Chemical Reactions Analysis
Boronic acids are increasingly being seen in approved drugs, and 2-(2-aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials .
Physical And Chemical Properties Analysis
2-(2-aminoethoxy)ethanol is a colorless to light yellow clear liquid. It has a melting point of -13 °C and a boiling point of 223 °C. It has a specific gravity of 1.06 at 20 °C and is completely miscible with water .
科学的研究の応用
Synthesis and Fragmentation
A study details the general synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, which may relate to derivatives similar to the chemical structure . The main fragmentation pathway under positive electrospray ionization is highlighted as the decomposition of the heterocycle (Erkin et al., 2015).
Chemical Reactions and Ring Transformations
Research into the reactions of heterocyclic halogeno compounds with nucleophiles revealed transformations leading to compounds like 4-amino-2-methylpyrimidine, showcasing the chemical reactivity and potential for structural modification of similar compounds (Hertog et al., 2010).
Biological Activity
A study on the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines showed that most of the synthesized arylaminopyrimides exhibited pronounced antituberculous effects, indicating potential applications in developing therapeutic agents (Erkin & Krutikov, 2007).
Thiazolo[4,5-d]pyrimidine Derivatives
Another study presented a new method to form thiazolo[4,5-d]pyrimidine derivatives from 4-amino-5-bromo-2-substituted-aminopyrimidines. These derivatives have potential applications in various fields of medicinal chemistry due to their structural characteristics (Bakavoli et al., 2006).
Hydrogen Bonding and Crystal Structure
The investigation of hydrogen bonding in molecules like 2-amino-4-methoxy-6-methylpyrimidine and related compounds provides insights into the molecular interactions that can influence the design of pharmaceuticals and the understanding of chemical reactivity and stability (Glidewell et al., 2003).
Safety and Hazards
作用機序
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions.
Mode of Action
This compound acts by inhibiting the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function . This dual action leads to an increase in intracellular sodium and calcium levels, thereby enhancing the contractility and diastolic relaxation of the heart muscles .
Biochemical Pathways
The inhibition of sodium-potassium ATPase leads to an increase in intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . On the other hand, the stimulation of the sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby increasing the availability of calcium for the next contraction .
Result of Action
The result of the action of this compound is an improvement in the contractility and diastolic relaxation of the heart muscles . This leads to enhanced cardiac output and improved symptoms in conditions such as acute heart failure syndromes .
生化学分析
Biochemical Properties
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling . Additionally, it serves as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a spacer/linker in bioconjugate synthesis can impact the delivery and targeting of therapeutic agents within cells . This compound’s ability to interact with specific receptors and enzymes can modulate cellular functions, making it a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a receptor chain, facilitating the binding of other molecules to specific targets . This compound’s ability to form stable complexes with enzymes and proteins can lead to enzyme inhibition or activation, depending on the context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced drug delivery and improved targeting of therapeutic agents . At higher doses, it could potentially cause toxic or adverse effects. Determining the optimal dosage is critical for maximizing its therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. Understanding these pathways is essential for predicting its behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function, making it essential to understand its subcellular distribution for optimizing its use in biochemical research and drug development.
特性
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRATVURWNAVLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B1481766.png)
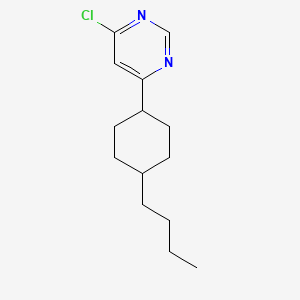
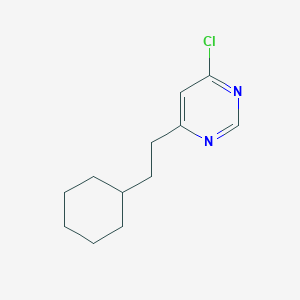


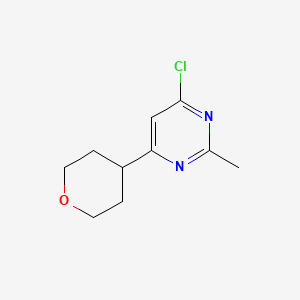
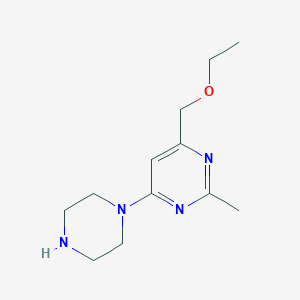
![Azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B1481776.png)
![5-(2-azidoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481777.png)
![5-alanyl-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481778.png)

![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![2-Chloro-1-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481782.png)
![Piperidin-2-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1481785.png)